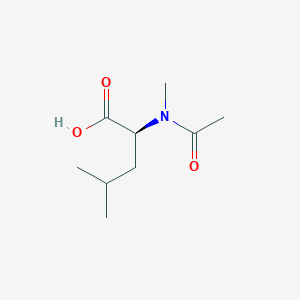amine](/img/structure/B15300500.png)
[(1-Ethoxycycloheptyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxycycloheptyl)methylamine is an organic compound that belongs to the class of amines It features a cycloheptyl ring substituted with an ethoxy group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycycloheptyl)methylamine typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycycloheptanol. This intermediate is then subjected to a reductive amination process using formaldehyde and methylamine under hydrogenation conditions to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of (1-Ethoxycycloheptyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxycycloheptyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxycycloheptyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethoxycycloheptyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxycycloheptyl)methylamine can be compared with other similar compounds, such as:
Cycloheptylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Ethoxycyclohexylamine: Features a cyclohexyl ring instead of a cycloheptyl ring, leading to variations in steric and electronic effects.
Methylcycloheptylamine: Contains a methyl group instead of an ethoxy group, affecting its solubility and reactivity.
The uniqueness of (1-Ethoxycycloheptyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-(1-ethoxycycloheptyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-3-13-11(10-12-2)8-6-4-5-7-9-11/h12H,3-10H2,1-2H3 |
InChI-Schlüssel |
FFGZNAJOIJHFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCCC1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


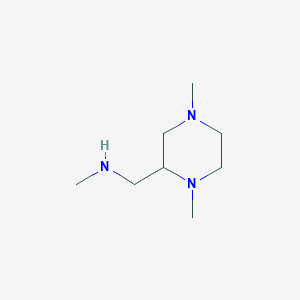
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
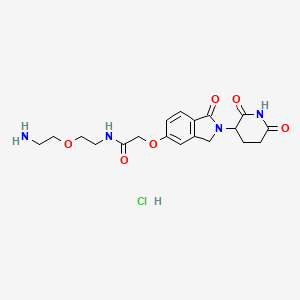
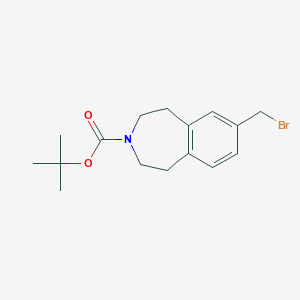
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
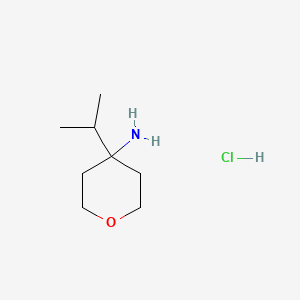
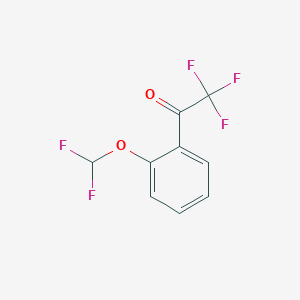

![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
